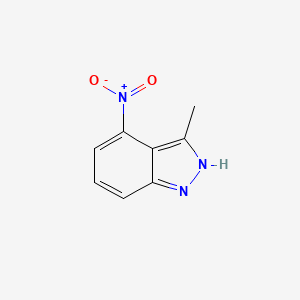

3-Methyl-4-nitro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-4-nitro-1H-indazole is a heterocyclic alkyl compound . It contains nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 3-Methyl-4-nitro-1H-indazole, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 3-Methyl-4-nitro-1H-indazole is CHNO . Its average mass is 177.160 Da and its monoisotopic mass is 177.053833 Da .Chemical Reactions Analysis

Indazoles, including 3-Methyl-4-nitro-1H-indazole, can be synthesized through various methods. One such method involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes .Physical And Chemical Properties Analysis

3-Methyl-4-nitro-1H-indazole is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

3-Methyl-4-nitro-1H-indazole and related heterocyclic diazoles have been studied as corrosion inhibitors for iron in acidic conditions. Research by Babić-Samardžija et al. (2005) found that these compounds, when added to a corrosive solution, can decrease corrosion current and increase charge-transfer resistance, suggesting their potential in protecting metals from corrosion (Babić-Samardžija et al., 2005).

Crystal and Molecular Structure

Studies have focused on understanding the crystal and molecular structure of nitroindazole derivatives, which include compounds like 3-Methyl-4-nitro-1H-indazole. For example, Cabildo et al. (2011) investigated the structure of various biologically active nitroindazoles using X-ray diffraction and NMR spectroscopy, highlighting the importance of these compounds in scientific research due to their biological activities (Cabildo et al., 2011).

Chemical Synthesis and Modifications

The chemical synthesis and modification of 3-Methyl-4-nitro-1H-indazole have been explored to achieve different properties. Boujdi et al. (2022) developed a solvent/ligand controlled switchable C-H arylation of 1-methyl-4-nitro-1H-indazole, highlighting the versatility of this compound in chemical synthesis (Boujdi et al., 2022).

Antibacterial Activities

The antibacterial activities of indazole derivatives, including those related to 3-Methyl-4-nitro-1H-indazole, have been studied. Ghaemi and Pordel (2016) synthesized new compounds with the indazole structure and evaluated their antibacterial activities, highlighting the potential of these compounds in combating bacterial infections (Ghaemi & Pordel, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Indazole-containing derivatives, including 3-Methyl-4-nitro-1H-indazole, are key components to functional molecules that are used in a variety of everyday applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis process and exploring new applications for these compounds .

Eigenschaften

IUPAC Name |

3-methyl-4-nitro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDAEMIEZJBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-nitro-1H-indazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2480877.png)

![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)

![N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide](/img/structure/B2480880.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)